- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40

Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)

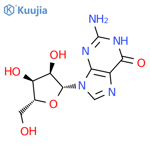

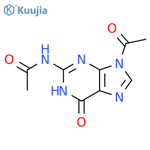

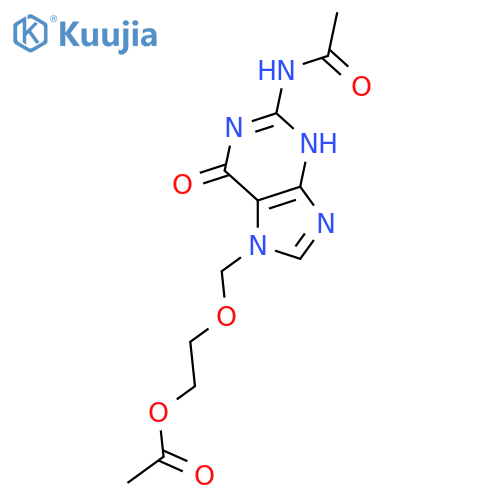

N,O-Diacetate Isoacyclovir structure

Nom du produit:N,O-Diacetate Isoacyclovir

Numéro CAS:91702-60-2

Le MF:C12H15N5O5

Mégawatts:309.278002023697

CID:3162289

N,O-Diacetate Isoacyclovir Propriétés chimiques et physiques

Nom et identifiant

-

- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate

- UNII-Z2CR400A1J

- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)

- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate

- N,O-Diacetate Isoacyclovir

-

- Piscine à noyau: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)

- La clé Inchi: SJBOYFXLWONEHK-UHFFFAOYSA-N

- Sourire: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1

Propriétés calculées

- Qualité précise: 309.10700

Propriétés expérimentales

- Le PSA: 131.95000

- Le LogP: 0.67700

N,O-Diacetate Isoacyclovir PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | D103100-10mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 10mg |

$ 415.00 | 2023-09-08 | ||

| TRC | D103100-100mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 100mg |

$ 2783.00 | 2023-09-08 | ||

| TRC | D103100-25mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 25mg |

$907.00 | 2023-05-18 | ||

| A2B Chem LLC | AW53954-25mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 25mg |

$410.00 | 2024-07-18 | |

| A2B Chem LLC | AW53954-10mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 10mg |

$244.00 | 2024-07-18 | |

| TRC | D103100-50mg |

N,O-Diacetate Isoacyclovir |

91702-60-2 | 50mg |

$ 1535.00 | 2023-09-08 | ||

| A2B Chem LLC | AW53954-5mg |

Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |

91702-60-2 | 97% | 5mg |

$160.00 | 2024-07-18 |

N,O-Diacetate Isoacyclovir Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene

Référence

- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36

Méthode de production 3

Conditions de réaction

Référence

- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,

Méthode de production 4

Conditions de réaction

Référence

- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5

Méthode de production 5

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid

Référence

- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46

Méthode de production 6

Conditions de réaction

Référence

- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8

Méthode de production 7

Conditions de réaction

Référence

- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8

Méthode de production 8

Conditions de réaction

Référence

- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668

Méthode de production 9

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene

Référence

- Preparation of guanine derivatives, Poland, , ,

Méthode de production 10

Conditions de réaction

1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux

1.2 reflux; 10 h, reflux

1.2 reflux; 10 h, reflux

Référence

- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11

Méthode de production 11

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C

Référence

- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39

Méthode de production 12

Conditions de réaction

Référence

- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,

Méthode de production 13

Conditions de réaction

Référence

- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920

Méthode de production 14

Conditions de réaction

Référence

- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419

Méthode de production 15

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C

Référence

- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796

Méthode de production 16

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

Référence

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,

Méthode de production 17

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide

Référence

- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7

N,O-Diacetate Isoacyclovir Raw materials

- N2,9-Diacetylguanine

- N2-Acetylguanine

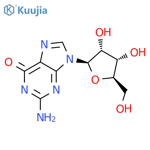

- Guanosine

- Guanosine, N-acetyl-,2',3',5'-triacetate

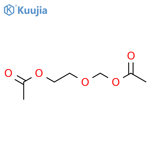

- 2-Oxa-1,4-butanediol diacetate

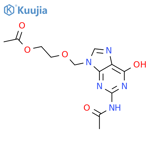

- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine

N,O-Diacetate Isoacyclovir Preparation Products

N,O-Diacetate Isoacyclovir Littérature connexe

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

91702-60-2 (N,O-Diacetate Isoacyclovir) Produits connexes

- 1353996-23-2((S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide)

- 2172532-44-2(2-(2-hydroxypent-4-yn-1-yl)amino-1,3-oxazole-4-carboxylic acid)

- 2228600-54-0(N-(5-fluoropyridin-3-yl)methyl-N-methylhydroxylamine)

- 1784140-22-2(3-cyclobutylcyclobutan-1-one)

- 1260644-10-7(3-(4-methoxy-3-methylphenyl)azetidine)

- 387-46-2(2,6-Dihydroxybenzaldehyde)

- 1021130-34-6(2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol)

- 528-79-0(5-methyl-2-(propan-2-yl)phenyl acetate)

- 50737-29-6(5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole)

- 1251672-65-7(N-(2-chloro-4-methylphenyl)-2-{4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide)

Fournisseurs recommandés

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Zouping Mingyuan Import and Export Trading Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Nanjing jingzhu bio-technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot